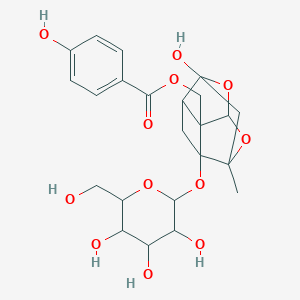

[6-Hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Neuroprotective Effects:

Oxypaeoniflorin has been shown to exhibit neuroprotective properties, potentially offering benefits in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies suggest it may:

- Reduce oxidative stress: Oxypaeoniflorin's antioxidant properties may help combat the harmful effects of free radicals in the brain, which are implicated in neurodegeneration [].

- Modulate neuroinflammation: This compound may regulate inflammatory pathways in the brain, potentially mitigating the inflammatory processes associated with neurodegenerative diseases [, ].

- Improve cognitive function: Studies in animal models suggest that oxypaeoniflorin may improve memory and learning [].

Anti-inflammatory and Immunomodulatory Effects:

Oxypaeoniflorin has demonstrated anti-inflammatory and immunomodulatory properties, suggesting potential applications in various inflammatory conditions, including:

- Autoimmune diseases: Studies suggest oxypaeoniflorin may suppress the activity of immune cells involved in autoimmune diseases like rheumatoid arthritis and lupus [, ].

- Inflammatory bowel disease: Research indicates oxypaeoniflorin may alleviate symptoms of inflammatory bowel disease by reducing inflammation in the gut [].

Other Potential Applications:

Oxypaeoniflorin is being investigated for its potential benefits in various other conditions, including:

- Cancer: Studies suggest oxypaeoniflorin may exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells [].

- Cardiovascular disease: Research indicates oxypaeoniflorin may protect against heart damage and improve blood flow.

- Liver diseases: Studies suggest oxypaeoniflorin may have hepatoprotective effects, potentially offering benefits in liver diseases.

Oxypaeoniflorin is a monoterpene glycoside primarily derived from the roots of Paeonia lactiflora, a plant widely used in traditional Chinese medicine. Its molecular formula is , and it is recognized for its structural complexity, featuring multiple hydroxyl groups and a glycosidic bond, which contribute to its biological activities and chemical reactivity . Oxypaeoniflorin has garnered attention for its potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects.

- Hydrolysis: The glycosidic bond can be cleaved by acids or enzymes, releasing the aglycone and sugar moieties.

- Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially forming quinones or other reactive species under certain conditions .

- Reduction: Reduction reactions can convert carbonyl groups to alcohols, influencing the compound's biological activity.

These reactions are significant as they can alter the compound's pharmacological properties and bioavailability.

Oxypaeoniflorin exhibits a range of biological activities:

- Anti-inflammatory Effects: Research indicates that Oxypaeoniflorin can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Neuroprotective Properties: Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disorders .

- Antioxidant Activity: The compound demonstrates significant antioxidant capabilities, likely due to its phenolic structure, which can scavenge free radicals and reduce oxidative damage in cells .

Synthesis of Oxypaeoniflorin can occur through both natural extraction and synthetic pathways:

- Natural Extraction: The primary method involves extracting the compound from Paeonia lactiflora roots using solvents like ethanol or methanol. This method preserves the natural configuration of the compound.

- Synthetic Approaches: Chemical synthesis can be achieved through glycosylation reactions where a sugar moiety is attached to an appropriate aglycone. Various synthetic strategies may employ different catalysts and conditions to optimize yield and purity .

Oxypaeoniflorin has several applications in both traditional medicine and modern pharmacology:

- Traditional Medicine: Used in herbal formulations for treating conditions such as menstrual disorders, pain relief, and inflammation.

- Pharmaceutical Development: Investigated as a potential lead compound for developing new drugs targeting inflammation and neuroprotection.

- Cosmetic Industry: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin .

Studies on Oxypaeoniflorin's interactions with other compounds have revealed important insights:

- Synergistic Effects: When combined with other herbal extracts or compounds, Oxypaeoniflorin may enhance therapeutic effects. For instance, its combination with other flavonoids has been shown to improve anti-inflammatory responses .

- Drug Interactions: Research is ongoing to evaluate how Oxypaeoniflorin interacts with conventional drugs, particularly in terms of pharmacokinetics and pharmacodynamics. Understanding these interactions is crucial for safe therapeutic use .

Several compounds share structural or functional similarities with Oxypaeoniflorin. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Properties |

|---|---|---|

| Paeoniflorin | Anti-inflammatory, analgesic | |

| Gallic Acid | Antioxidant, antimicrobial | |

| Catechin | Antioxidant, cardioprotective | |

| Rutin | Antioxidant, anti-inflammatory |

Uniqueness of Oxypaeoniflorin

Oxypaeoniflorin stands out due to its specific glycosidic structure that enhances its solubility and bioavailability compared to similar compounds. Its unique combination of anti-inflammatory and neuroprotective properties makes it particularly valuable in therapeutic applications targeting chronic diseases associated with inflammation and oxidative stress.